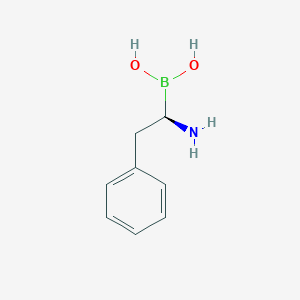![molecular formula C20H16O3 B10757676 1,2,3-Trihydroxy-1,2,3,4-tetrahydrobenzo[a]pyrene](/img/structure/B10757676.png)
1,2,3-Trihydroxy-1,2,3,4-tetrahydrobenzo[a]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is limited.
Chemical Reactions Analysis
Reactivity: 1,2,3-trihydroxy-1,2,3,4-tetrahydrobenzo[a]pyrene can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed during these reactions would depend on reaction conditions and reagents.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and interactions with other molecules.
Biology: Investigations into its potential effects on cellular processes and biological systems.
Medicine: Understanding its impact on health, including potential carcinogenic properties.
Industry: Limited information exists on industrial applications.
Mechanism of Action
Targets: The exact molecular targets of 1,2,3-trihydroxy-1,2,3,4-tetrahydrobenzo[a]pyrene are not well-characterized.
Pathways: It likely interacts with cellular components, affecting gene expression, oxidative stress, and DNA damage repair pathways.
Comparison with Similar Compounds
Uniqueness: Its unique structure, combining hydroxyl groups and aromatic rings, sets it apart.
Similar Compounds: Other tetrahydroxybenzenes (benzenetetrols) share similarities but differ in substitution patterns.
Properties
Molecular Formula |
C20H16O3 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(7R,8R,9R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9-triol |
InChI |
InChI=1S/C20H16O3/c21-16-9-14-13-7-6-11-3-1-2-10-4-5-12(18(13)17(10)11)8-15(14)19(22)20(16)23/h1-8,16,19-23H,9H2/t16-,19-,20-/m1/s1 |
InChI Key |
GFANZDFKCCJYRF-NSISKUIASA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O)O)O |
Canonical SMILES |
C1C(C(C(C2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS)-3a-hydroxy-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B10757594.png)
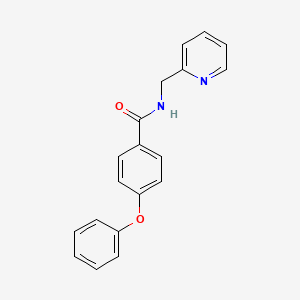
![N-[(1s)-1-(Aminocarbonyl)-4-(Ethanimidoylamino)butyl]benzamide](/img/structure/B10757604.png)


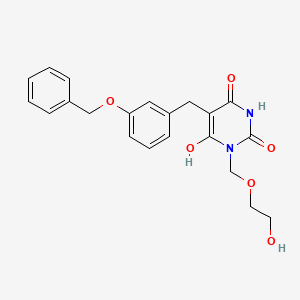
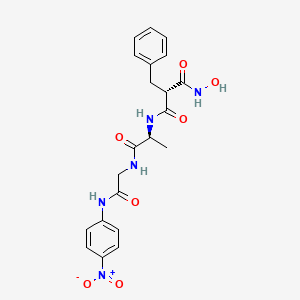
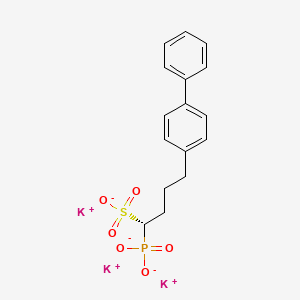
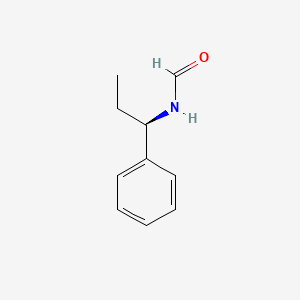
![4-[(1S)-1-(3-fluoro-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenyl)ethyl]-1H-imidazol-2-amine](/img/structure/B10757645.png)
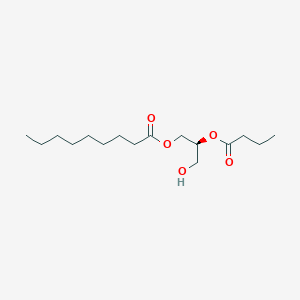
![N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B10757659.png)
![(3R)-3-(aminomethyl)-9-methoxy-1,2,3,4-tetrahydro-5H-[1]benzothieno[3,2-e][1,4]diazepin-5-one](/img/structure/B10757667.png)
